molecular formula C13H9BrN4O3 B5603288 1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE

1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B5603288
M. Wt: 349.14 g/mol
InChI Key: YANWGUZFTSETGK-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a bromophenylmethoxy group and a nitro group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylmethanol with 6-nitrobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-6-nitrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-10-3-1-9(2-4-10)8-21-17-13-7-11(18(19)20)5-6-12(13)15-16-17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANWGUZFTSETGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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